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Abstract
This document provides a comprehensive guide for the expression and purification of

recombinant tartronate semialdehyde reductase (TSR), an enzyme involved in the glycerate

pathway. The protocols detailed herein cover the expression of hexa-histidine tagged (His-

tagged) TSR in Escherichia coli, cell lysis, single-step purification using Immobilized Metal

Affinity Chromatography (IMAC), and a standardized enzymatic activity assay. These methods

yield a highly pure and active enzyme suitable for downstream applications such as structural

biology, inhibitor screening, and kinetic analysis.

Introduction
Tartronate semialdehyde reductase (TSR), also known as 2-hydroxy-3-oxopropionate

dehydrogenase (EC 1.1.1.60), is a key enzyme that catalyzes the reversible reduction of

tartronate semialdehyde to D-glycerate, typically utilizing NAD(P)H as a cofactor.[1] This

reaction is a critical step in the glycerate metabolic pathway. The ability to produce a pure and

active recombinant form of this enzyme is essential for detailed biochemical characterization

and for its potential use as a target in drug development. This protocol is based on the

successful expression and purification of a recombinant TSR from Ustilago maydis in an E. coli

host system, yielding a protein with a molecular weight of approximately 40 kDa.[1]
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Metabolic Pathway Context
TSR functions within the glycerate pathway. The diagram below illustrates the reaction

catalyzed by TSR, converting tartronate semialdehyde to D-glycerate.
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Caption: Reaction catalyzed by Tartronate Semialdehyde Reductase (TSR).

Experimental Workflow
The overall process for obtaining pure, active recombinant TSR involves several key stages,

from cloning and expression to final purification and analysis. The workflow is depicted below.
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Caption: Workflow for recombinant TSR expression and purification.
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Experimental Protocols
Protocol 1: Expression of Recombinant His-TSR
This protocol describes the expression of N-terminally His-tagged TSR in E. coli BL21(DE3)

cells using the pET-28a vector.

Materials:

pET-28a vector containing the tsr1 gene

E. coli BL21(DE3) competent cells

Luria-Bertani (LB) medium

Kanamycin (50 µg/mL final concentration)

Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)

Incubator shaker

Procedure:

Transformation: Transform the pET-28a-tsr1 plasmid into chemically competent E. coli

BL21(DE3) cells and plate on LB agar containing 50 µg/mL kanamycin. Incubate overnight at

37°C.

Starter Culture: Inoculate a single colony into 10 mL of LB medium with kanamycin. Grow

overnight at 37°C with shaking at 200 rpm.

Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the 10 mL overnight

starter culture.

Growth: Incubate the culture at 37°C with shaking (200 rpm) until the optical density at 600

nm (OD600) reaches 0.6-0.8.

Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final

concentration of 0.5 mM.
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Expression: Continue to incubate the culture at 25°C for 16-18 hours with shaking. A lower

induction temperature is crucial for obtaining soluble recombinant protein.[1]

Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard

the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-TSR by Ni-NTA Affinity
Chromatography
This protocol details the purification of His-tagged TSR from the E. coli cell pellet under native

conditions.

Materials:

Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0

Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0

Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0

Lysozyme

DNase I

Protease inhibitor cocktail (EDTA-free)

Ni-NTA Agarose resin

Chromatography column

Procedure:

Cell Lysis:

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture.

Add lysozyme to 1 mg/mL, DNase I to 5 µg/mL, and a protease inhibitor cocktail.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/publication/293892015_Table_S1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate on ice for 30 minutes with gentle rocking.

Lyse the cells further by sonication on ice. Use short bursts (e.g., 10 seconds on, 30

seconds off) to prevent overheating, until the lysate is no longer viscous.

Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the clear supernatant, which contains the soluble His-tagged TSR.

Column Preparation: Equilibrate the Ni-NTA agarose resin in a chromatography column with

5-10 column volumes of Lysis Buffer.

Binding: Load the clarified supernatant onto the equilibrated column. Allow the lysate to pass

through the column by gravity flow or at a slow flow rate (e.g., 0.5-1 mL/min) to ensure

efficient binding of the His-tagged protein to the resin.

Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-

specifically bound proteins.

Elution: Elute the bound His-TSR from the column using 5-10 column volumes of Elution

Buffer. Collect 1 mL fractions.

Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and by

SDS-PAGE to identify fractions containing the purified TSR (expected size ~40 kDa). Pool

the purest fractions.

Buffer Exchange (Optional): If imidazole interferes with downstream applications, perform a

buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

using dialysis or a desalting column.

Protocol 3: Tartronate Semialdehyde Reductase Activity
Assay
This spectrophotometric assay measures the TSR-catalyzed oxidation of D-glycerate, which is

coupled to the reduction of NADP⁺ to NADPH. The production of NADPH is monitored by the

increase in absorbance at 340 nm.[1]

Materials:
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Assay Buffer: 50 mM Glycine, pH 8.5

Substrate Solution: 2 mM DL-glyceric acid in Assay Buffer

Cofactor Solution: 100 µM β-NADP⁺ in Assay Buffer

Purified TSR enzyme

96-well UV-transparent microplate

Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant

temperature.

Procedure:

Reaction Setup: In a well of the 96-well plate, prepare a 200 µL reaction mixture.

180 µL of pre-warmed (40°C) reaction mixture (containing 50 mM glycine, 2 mM DL-

glyceric acid, and 100 µM β-NADP⁺).

Add 20 µL of purified enzyme solution (diluted in Assay Buffer if necessary).

Measurement: Immediately place the plate in the microplate reader, pre-heated to 40°C.

Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every 30

seconds for 5-10 minutes).

Calculation of Activity:

Determine the initial linear rate of the reaction (ΔA340/min).

Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220

M⁻¹cm⁻¹).

One unit (U) of TSR activity is defined as the amount of enzyme that catalyzes the

formation of 1 µmol of NADPH per minute under the specified conditions.

Data Presentation: Purification Summary
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The following table summarizes the results of a typical single-step Ni-chelating affinity

chromatography purification of recombinant TSR (rTsr1). The data demonstrates an 8.2-fold

purification with a 75% yield, resulting in a protein preparation with over 95% homogeneity.[1]

Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Yield (%)
Purification
Fold

Crude Extract 25.6 12.8 0.50 100 1.0

Ni-NTA

Affinity
2.3 9.6 4.17 75 8.2

Table based on data for rTsr1 purification.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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